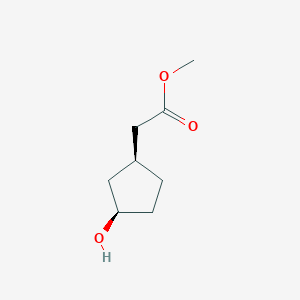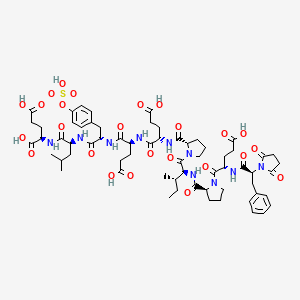
4-Dechloro-4-(4-chlorophenyl) Haloperidol
Übersicht
Beschreibung
4-Dechloro-4-(4-chlorophenyl) Haloperidol is an organic compound with the chemical formula C27H27ClFNO2. It is a derivative of Haloperidol, a well-known antipsychotic medication. This compound is characterized by the removal of a chlorine atom from the Haloperidol structure, resulting in a unique chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-4-(4-chlorophenyl) Haloperidol typically involves the chlorination of phenol in polar solvents to yield the 4-chloro derivative . This process is followed by a series of reactions to introduce the piperidine and butyrophenone moieties, resulting in the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dechloro-4-(4-chlorophenyl) Haloperidol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Dechloro-4-(4-chlorophenyl) Haloperidol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Haloperidol involves its interaction with dopamine receptors in the brain, similar to Haloperidol . It acts as a dopamine antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. The molecular targets include the D2 dopamine receptors, which are primarily involved in the regulation of mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic medication.
4-Dechloro-4-(3-chlorophenyl) Haloperidol: A closely related compound with a similar structure but different positional isomerism.
Uniqueness
4-Dechloro-4-(4-chlorophenyl) Haloperidol is unique due to its specific structural modifications, which result in distinct pharmacological properties. Its reduced chlorine content compared to Haloperidol may influence its binding affinity and efficacy at dopamine receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClFNO2/c28-24-11-5-21(6-12-24)20-3-9-23(10-4-20)27(32)15-18-30(19-16-27)17-1-2-26(31)22-7-13-25(29)14-8-22/h3-14,32H,1-2,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPKCZBGVRJBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160911 | |
| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-69-5 | |
| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(4'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3MT3XQNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


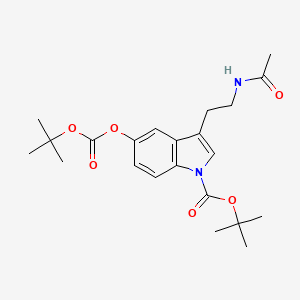

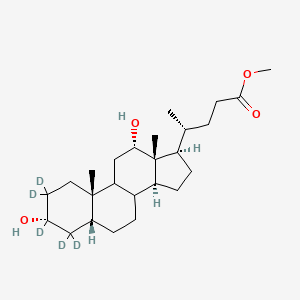


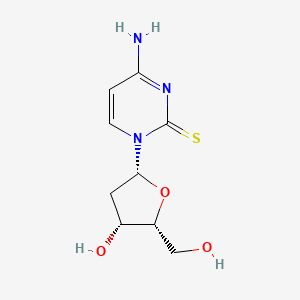
![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)

